molecular formula C9H12N2O4S B5746750 methyl 2-[(4-methylphenyl)sulfonyl]hydrazinecarboxylate CAS No. 58358-81-9

methyl 2-[(4-methylphenyl)sulfonyl]hydrazinecarboxylate

Cat. No. B5746750
CAS RN: 58358-81-9
M. Wt: 244.27 g/mol
InChI Key: GOBCGGVCKHZJJE-UHFFFAOYSA-N
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Description

Methyl 2-[(4-methylphenyl)sulfonyl]hydrazinecarboxylate, also known as MSMA, is a chemical compound that has been widely used in scientific research for its unique properties. It is a white crystalline powder that is soluble in organic solvents and has a melting point of 163-165°C. MSMA has been studied for its potential use as an anticancer agent, as well as its ability to inhibit the growth of various microorganisms.

Mechanism of Action

The mechanism of action of methyl 2-[(4-methylphenyl)sulfonyl]hydrazinecarboxylate is not fully understood. However, it is believed to work by inhibiting the activity of enzymes involved in DNA synthesis and repair, leading to cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects
methyl 2-[(4-methylphenyl)sulfonyl]hydrazinecarboxylate has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of various enzymes, including DNA polymerase and topoisomerase II, which are involved in DNA synthesis and repair. methyl 2-[(4-methylphenyl)sulfonyl]hydrazinecarboxylate has also been shown to induce oxidative stress and activate the p38 MAPK signaling pathway, leading to cell cycle arrest and apoptosis in cancer cells.

Advantages and Limitations for Lab Experiments

One advantage of using methyl 2-[(4-methylphenyl)sulfonyl]hydrazinecarboxylate in lab experiments is its ability to selectively target cancer cells, while leaving normal cells unharmed. This makes it a promising candidate for cancer treatment. However, methyl 2-[(4-methylphenyl)sulfonyl]hydrazinecarboxylate has some limitations as well. It is highly toxic and can cause harm to humans and the environment if not handled properly. Additionally, its mechanism of action is not fully understood, which makes it difficult to predict its effects on living organisms.

Future Directions

There are several future directions for research on methyl 2-[(4-methylphenyl)sulfonyl]hydrazinecarboxylate. One direction is to further investigate its mechanism of action, which could lead to the development of more effective cancer treatments. Another direction is to explore its potential use as an antimicrobial agent, as it has been shown to inhibit the growth of various microorganisms. Additionally, research could focus on developing safer and more efficient methods for synthesizing and handling methyl 2-[(4-methylphenyl)sulfonyl]hydrazinecarboxylate.

Synthesis Methods

Methyl 2-[(4-methylphenyl)sulfonyl]hydrazinecarboxylate can be synthesized through a multistep process involving the reaction of 4-methylbenzenesulfonyl chloride with hydrazine hydrate, followed by the addition of methyl chloroformate. The resulting product is then purified through recrystallization to obtain pure methyl 2-[(4-methylphenyl)sulfonyl]hydrazinecarboxylate.

Scientific Research Applications

Methyl 2-[(4-methylphenyl)sulfonyl]hydrazinecarboxylate has been extensively studied for its potential use in cancer treatment. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. methyl 2-[(4-methylphenyl)sulfonyl]hydrazinecarboxylate works by inducing cell cycle arrest and apoptosis in cancer cells, while leaving normal cells unharmed.

properties

IUPAC Name

methyl N-[(4-methylphenyl)sulfonylamino]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O4S/c1-7-3-5-8(6-4-7)16(13,14)11-10-9(12)15-2/h3-6,11H,1-2H3,(H,10,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOBCGGVCKHZJJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NNC(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70355271
Record name ST50928293
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70355271
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

58358-81-9
Record name ST50928293
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70355271
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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